molecular formula C8H15NO2 B13149957 1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one

1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one

Cat. No.: B13149957
M. Wt: 157.21 g/mol
InChI Key: QEVBDNXVLZLKHI-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one is a synthetic organic compound. Its structure includes a cyclopropyl group, an amino group, and an ether linkage, making it an interesting subject for chemical research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the amino group: Amination reactions, such as reductive amination, can be used to introduce the amino group onto the cyclopropyl ring.

    Ether formation: The ether linkage can be formed through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ether or amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to 1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one might include other cyclopropyl-containing molecules or compounds with ether linkages. Its uniqueness lies in the combination of these functional groups, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • Cyclopropylamine
  • 2-(Propan-2-yloxy)ethanol
  • 1-(Cyclopropylmethyl)piperazine

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2-propan-2-yloxyethanone

InChI

InChI=1S/C8H15NO2/c1-6(2)11-5-7(10)8(9)3-4-8/h6H,3-5,9H2,1-2H3

InChI Key

QEVBDNXVLZLKHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)C1(CC1)N

Origin of Product

United States

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